![molecular formula C7H4BrF4N B063059 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline CAS No. 193090-60-7](/img/structure/B63059.png)
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of fluorinated anilines and related compounds often involves palladium-catalyzed reactions or other advanced synthetic methods. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines, which shares a similar fluorination pattern with our compound of interest, has been achieved in yields of 8-85% through palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine with various amines, demonstrating the versatility and efficiency of such methodologies in introducing fluorine atoms into aromatic compounds (Pauton et al., 2019).
Molecular Structure Analysis
The molecular structure of fluorinated anilines, including the 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline, is characterized by the presence of halogen atoms, which significantly influence their physical and chemical properties. Vibrational analysis, such as Fourier Transform-Infrared and Fourier Transform-Raman techniques, along with theoretical density functional theory computations, provide insights into the electron-donating and withdrawing effects on the aniline structure, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds involves reactions that can introduce amino and fluoroalkyl moieties, demonstrating their potential for further modifications in synthesis. For example, the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br under blue LED irradiation is a testament to the compound's versatility in organic synthesis (Kong et al., 2017).
Scientific Research Applications
Vibrational Analysis and Potential NLO Materials Application
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline, similar to its structurally related compounds, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Such compounds exhibit significant interest due to their potential applications in non-linear optical (NLO) materials. The study elucidates the effects of electron-donating and withdrawing groups on the aniline structure and its vibrational spectra. Additionally, theoretical density functional theory computations provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, highlighting its significance in materials science (Revathi et al., 2017).
Catalysis and Derivatization in Organic Synthesis
The chemical has also been identified as an effective monodentate transient directing group facilitating Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process achieves high efficiency and good functional group tolerance, enabling the synthesis of useful quinazoline and fused isoindolinone scaffolds through a straightforward derivatization. This highlights its utility in enhancing the versatility of organic synthesis processes (Wu et al., 2021).
Synthesis of Isatin Derivatives
Research into the synthesis of isatin derivatives incorporates the use of structurally related compounds to this compound. These derivatives, achieved through the Sandmeyer reaction from substituted anilines, are crucial for developing pharmaceuticals and fine chemicals, demonstrating the compound's relevance in synthetic organic chemistry (Zhenmin, 2008).
Photocatalytic Applications
In photocatalysis, the compound has been used as a precursor for the generation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes. This process, under the irradiation of blue LED light, showcases its potential in the synthesis of functional molecules through the introduction of amino and fluoroalkyl groups. Such advancements underscore the compound's applicability in developing new photocatalytic methods for organic synthesis (Kong et al., 2017).
Antiproliferative Activity Studies
Investigations into the antiproliferative activities of metal complexes derived from F, CF3-substituted anilines, including compounds similar to this compound, have been conducted. These studies are integral to the development of new chemotherapeutic agents, providing a foundation for future research in medicinal chemistry (Kasumov et al., 2016).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302-H312-H315-H319-H331, indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It has been found to have anantimicrobial effect , suggesting that it may interact with targets in microbial cells. It has also been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease , indicating that it may interact with this enzyme in the HCV.
Mode of Action
Given its use in the synthesis of hcv ns3 protease inhibitors , it may interact with this enzyme, potentially inhibiting its function and thus interfering with the life cycle of the HCV.
Biochemical Pathways
Its role as a potential inhibitor of the hcv ns3 protease suggests that it may affect theviral replication pathway of HCV .
Result of Action
Its antimicrobial effect and potential role as an HCV NS3 protease inhibitor suggest that it may inhibit the growth of microbes and the replication of HCV at the molecular and cellular levels.
Action Environment
It is recommended to store the compound in acool place , keep the container tightly closed in a dry and well-ventilated place , and store away from strong oxidizing agents .
properties
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRCSMDONHRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641047 | |
Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193090-60-7 | |
Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193090-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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